2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone
Overview
Description
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is a brominated organic compound with the molecular formula C9H14Br4O This compound is characterized by the presence of four bromine atoms and two methyl groups attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone typically involves the bromination of 2,6-dimethyl-4-heptanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds through a series of electrophilic substitution reactions, resulting in the formation of the tetrabromo derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the tetrabromo compound into less brominated derivatives or completely debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce debrominated heptanones. Substitution reactions result in the formation of various functionalized derivatives.
Scientific Research Applications
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert specific biological activities.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-heptanone: A non-brominated analog with similar structural features but different chemical properties.
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: Another brominated compound with distinct reactivity and applications.
Tetrabromobisphenol A: A widely used brominated flame retardant with different molecular structure and applications.
Uniqueness
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br4O/c1-8(2,12)6(10)5(14)7(11)9(3,4)13/h6-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOYKQNVDGJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)C(C(C)(C)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994838 | |
Record name | 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73806-71-0 | |
Record name | 4-Heptanone, 2,6-dimethyl-2,3,5,6-tetrabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC74533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.